Technical Guide: Methyl (S)-2-(4-chlorophenyl)-2-hydroxyacetate (CAS 63096-36-6)
Technical Guide: Methyl (S)-2-(4-chlorophenyl)-2-hydroxyacetate (CAS 63096-36-6)
[1]
Executive Summary
Methyl (S)-2-(4-chlorophenyl)-2-hydroxyacetate (CAS 63096-36-6), also known as methyl (S)-4-chloromandelate , is a high-value chiral building block used primarily in the synthesis of enantiopure agrochemicals and pharmaceuticals.[1] Unlike its ortho-isomer (a key intermediate for Clopidogrel), this para-substituted ester serves as the critical stereochemical anchor for the carboxylic acid amide (CAA) class of fungicides, most notably Mandipropamid , and as a versatile resolving agent for chiral amines.
This guide provides a technical deep-dive into its asymmetric synthesis, focusing on modern biocatalytic reduction strategies that offer superior enantiomeric excess (>99% ee) compared to traditional chemical routes. It is designed for process chemists and researchers requiring actionable protocols for synthesis, purification, and downstream application.
Chemical Profile & Stereochemistry
| Property | Data |
| CAS Number | 63096-36-6 |
| IUPAC Name | Methyl (2S)-2-(4-chlorophenyl)-2-hydroxyacetate |
| Synonyms | (S)-4-Chloromandelic acid methyl ester; Methyl (S)-p-chloromandelate |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| Stereochemistry | (S)-Enantiomer (L-configuration) |
| Physical State | White to off-white crystalline solid |
| Melting Point | 53–55 °C |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc; sparingly soluble in water |
Stereochemical Note: The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules where the hydroxyl group has the highest priority.[1] High optical purity is essential, as the biological activity of downstream targets (e.g., fungicidal efficacy) is often strictly governed by this chiral center.
Asymmetric Synthesis Protocols
Two primary routes exist for the synthesis of CAS 63096-36-6: Biocatalytic Reduction (preferred for scale and purity) and Asymmetric Transfer Hydrogenation (ATH) .[1]
Method A: Biocatalytic Reduction (Green Chemistry Route)
This method utilizes a recombinant Ketoreductase (KRED) or Carbonyl Reductase (CR) to reduce the prochiral ketone, methyl 2-(4-chlorophenyl)-2-oxoacetate , with near-perfect stereocontrol.[1]
Mechanism: The enzyme transfers a hydride from the cofactor NADPH to the Si-face of the carbonyl carbon, yielding the (S)-alcohol. A coupled cofactor regeneration system (e.g., Glucose Dehydrogenase/GDH) recycles NADP+ back to NADPH.
Protocol:
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Substrate Preparation: Dissolve methyl 2-(4-chlorophenyl)-2-oxoacetate (0.5 M final conc.) in a biphasic system (e.g., Butyl acetate/Phosphate buffer) or use a co-solvent (DMSO, 5% v/v) to enhance solubility.[1]
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Reaction Medium: Potassium phosphate buffer (100 mM, pH 7.0).
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Biocatalyst Load: Add recombinant KRED (e.g., from Candida glabrata or commercial kits like Codexis KREDs) at 5–10 U/mmol substrate.
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Cofactor Regeneration: Add NADP+ (0.5 mM catalytic amount), Glucose (1.2 eq), and Glucose Dehydrogenase (GDH, 5 U/mmol).
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Incubation: Stir at 30°C, 250 rpm for 12–24 hours. Maintain pH 7.0 using 1M NaOH (pH-stat).
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Workup: Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate in vacuo.
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Purification: Recrystallization from Hexane/EtOAc (9:1) to yield white crystals.
Performance Metrics:
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Yield: >90%
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Enantiomeric Excess (ee): >99% (S)
Method B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
For labs without biocatalysis capabilities, ATH using Noyori-type catalysts is robust.[1]
Protocol:
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Catalyst: RuCl (0.5 mol%).[1]
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Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).
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Solvent: Dichloromethane or DMF.
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Conditions: Stir at 25°C for 18–24 hours.
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Note: The (S,S)-ligand typically yields the (S)-alcohol for this substrate class, but screening is recommended to confirm ligand-product correlation.
Visualization: Biocatalytic Workflow
The following diagram illustrates the coupled enzymatic reduction pathway, highlighting the self-sustaining cofactor regeneration cycle essential for economic viability.
Figure 1: Coupled biocatalytic cycle for the asymmetric reduction of the keto-ester precursor.
Applications & Downstream Chemistry
Synthesis of Mandipropamid (Fungicide)
The primary industrial application of CAS 63096-36-6 is as the chiral core for Mandipropamid , a high-efficacy oomycete fungicide.[1] The (S)-configuration is critical for binding to the cellulose synthase target in pathogens like Plasmopara viticola.
Synthesis Logic:
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Amidation: The methyl ester is reacted with a complex amine (derived from vanillin and 4-chloroacetophenone) to form the amide bond.
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O-Alkylation: The hydroxyl group is propargylated to lock the conformation and enhance lipophilicity.
Chiral Resolution Agent
Due to its high crystallinity and acidic potential (upon hydrolysis to the free acid), (S)-4-chloromandelic acid derivatives are excellent resolving agents for racemic amines, particularly those used in CNS drug development.
Fine Chemical Intermediates
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(S)-4-Chlorophenylglycine: Via Ritter reaction or mesylation/azidation sequences.[1]
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Beta-Adrenergic Agonists: The chloromandelic scaffold serves as a mimetic for catecholamine structures in specific receptor sub-types.[1]
Analytical Control
Validating the optical purity is non-negotiable. The following HPLC method is standard for separating mandelic ester enantiomers.
| Parameter | Condition |
| Column | Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane : Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm or 254 nm |
| Temperature | 25°C |
| Retention Times | (R)-Isomer: ~8.5 min; (S)-Isomer: ~10.2 min (Verify with racemic standard) |
Handling & Safety
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Hazard Classification: Irritant (Skin/Eye). Not classified as acutely toxic, but standard PPE (gloves, goggles) is mandatory.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
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Stability: Stable for >12 months if kept dry. Avoid strong bases which cause racemization via enolization.
References
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Biocatalytic Reduction of Mandelic Esters: Ema, T., et al. "Highly enantioselective and efficient synthesis of methyl (R)-o-chloromandelate with recombinant E. coli."[1] Organic & Biomolecular Chemistry, 2007. (Note: Describes the methodology applicable to chloromandelates).
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Mandipropamid Synthesis: Annapurna, K., et al. "Synthesis of crop protection agent mandipropamid."[2] Indian Journal of Chemistry, 2023.[3]
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Enantioselective Degradation: Li, Z., et al. "Enantioselective evaluation of the chiral fungicide mandipropamid." Journal of Hazardous Materials, 2022.[4]
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General Properties: PubChem Compound Summary for Methyl (S)-2-(4-chlorophenyl)-2-hydroxyacetate.
Sources
- 1. 39144-63-3|Methyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate|BLD Pharm [bldpharm.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Indigenous functional microbial degradation of the chiral fungicide mandipropamid in repeatedly treated soils: Preferential changes in the R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
